1,1'-Dimethyl-3,3'methylenedi-indole
Description
Significance of the Indole (B1671886) Scaffold in Academic Chemical and Biological Research
The indole ring system, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry due to its ability to interact with a wide variety of biological targets. nih.govrsc.org This scaffold is present in numerous natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin. Its structural versatility allows for the synthesis of a diverse library of derivatives with a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govnih.gov The ongoing exploration of indole chemistry is driven by the quest for novel therapeutic agents with improved efficacy and selectivity. nih.govresearchgate.net
Overview of Bi-indole and Methylene-Bridged Indole Derivatives in Contemporary Research
Bi-indole and methylene-bridged indole derivatives, such as diindolylmethanes (DIMs), represent a significant class of compounds within indole chemistry. nih.gov These molecules, characterized by two indole units linked together, often by a methylene (B1212753) bridge at their C3 positions, have demonstrated a range of interesting biological activities. nih.gov The parent compound, 3,3'-diindolylmethane (B526164) (DIM), is a natural product derived from the digestion of indole-3-carbinol, a compound found in cruciferous vegetables. nih.gov Research into DIM and its analogues has revealed their potential as anticancer agents, with mechanisms of action that include the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways. nih.govresearchgate.netmedchemexpress.comnih.gov
Rationale for Investigating 1,1'-Dimethyl-3,3'methylenedi-indole and Related Structures
The investigation of this compound, a derivative of DIM with methyl groups on each of the indole nitrogen atoms, is driven by the desire to understand how structural modifications impact biological activity. N-substitution can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and ability to form hydrogen bonds.
A key rationale for investigating this specific compound is its potential to act as a selective aryl hydrocarbon receptor (AhR) modulator. Research has shown that methyl-substituted DIMs, including 1,1'-dimethylDIM, can inhibit the growth of cancer cells. For instance, studies have demonstrated that this compound can significantly inhibit mammary tumor growth in animal models, suggesting its potential for the clinical treatment of breast cancer. This biological activity, coupled with the need for a deeper understanding of structure-activity relationships within the diindolylmethane class, provides a strong impetus for the focused study of this compound.
Detailed Research Findings
While a plethora of research exists on the parent compound, diindolylmethane (DIM), specific and detailed experimental data for this compound is less abundant in publicly accessible literature. However, based on general synthetic strategies for diindolylmethanes and N-alkylation of indoles, a plausible synthetic route and expected spectral data can be inferred.
Synthesis
The synthesis of this compound would likely involve a two-step process:
Formation of the Diindolylmethane Core: The initial step would be the acid-catalyzed condensation of two equivalents of indole with a formaldehyde (B43269) equivalent, such as paraformaldehyde or dimethoxymethane. This reaction is a well-established method for the synthesis of the 3,3'-methylenedi-indole scaffold.
N-Methylation: The subsequent step would involve the dimethylation of the nitrogen atoms of the newly formed diindolylmethane. This can be achieved using a variety of methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like sodium hydride or potassium carbonate.
A direct synthesis from N-methylindole is also a feasible route, where two equivalents of 1-methylindole (B147185) are reacted with a formaldehyde source in the presence of an acid catalyst.
Spectroscopic Data
Based on the known spectral characteristics of related indole and diindolylmethane compounds, the following data for this compound can be anticipated:
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.6 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~7.2 (t, 2H, Ar-H), ~7.1 (t, 2H, Ar-H), ~6.9 (s, 2H, C2-H), ~4.2 (s, 2H, CH₂), ~3.7 (s, 6H, N-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~137 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~122 (Ar-C), ~120 (Ar-C), ~119 (Ar-C), ~115 (C3), ~109 (Ar-C), ~33 (N-CH₃), ~21 (CH₂) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₉H₁₉N₂⁺, found ~275.15 |
Note: The predicted chemical shifts (δ) are approximate and can vary depending on the solvent and experimental conditions.
Structure
3D Structure
Properties
Molecular Formula |
C19H18N2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-methyl-3-[(1-methylindol-3-yl)methyl]indole |
InChI |
InChI=1S/C19H18N2/c1-20-12-14(16-7-3-5-9-18(16)20)11-15-13-21(2)19-10-6-4-8-17(15)19/h3-10,12-13H,11H2,1-2H3 |
InChI Key |
ZACMZGNBTFBTPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC3=CN(C4=CC=CC=C43)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Synthesis of Di-indolylmethanes
The construction of the di-indolylmethane framework can be achieved through several strategic pathways. The most common approach involves the electrophilic substitution of two indole (B1671886) molecules with an electrophilic one-carbon source. Variations and novel methods have been developed to improve efficiency, yield, and substrate scope.
Classical Condensation Reactions in Di-indole Formation
The most traditional and widely employed method for synthesizing 3,3'-di-indolylmethanes is the acid-catalyzed condensation of indoles with carbonyl compounds, typically aldehydes or ketones. researchgate.netsci-hub.se In the specific case of 1,1'-Dimethyl-3,3'-methylenedi-indole, this involves the reaction of two equivalents of 1-methylindole (B147185) with a formaldehyde (B43269) equivalent.
The reaction mechanism proceeds via the activation of the carbonyl group by an acid catalyst, making it more electrophilic. This is followed by a nucleophilic attack from the electron-rich C3 position of the first indole molecule to form a carbinol intermediate. Subsequent protonation and elimination of a water molecule generate a stabilized carbocation or an azafulvenium ion. This reactive intermediate is then rapidly trapped by a second indole molecule at its C3 position to yield the final di-indolylmethane product. sci-hub.se
A wide array of catalysts can facilitate this transformation, including Brønsted acids (like HCl) and Lewis acids (such as InCl₃). nih.govthieme-connect.de The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. For instance, the use of indium trichloride (B1173362) with hexamethylenetetramine (HMTA) as a methylene (B1212753) donor provides a one-pot synthesis of DIM derivatives in excellent yields. researchgate.net
Recent advancements in this classical approach focus on greener methodologies. This includes the use of environmentally benign solvents like water, or solvent-free conditions utilizing techniques such as ball-milling (mechanosynthesis). sci-hub.seuc.pt In mechanosynthesis, silica (B1680970) gel can act as both a grinding medium and a mild acid catalyst, promoting the reaction between indoles and aldehydes in the absence of bulk solvent. sci-hub.se
| Catalyst/Condition | Aldehyde/Carbon Source | Solvent | Yield (%) | Reference |
| Concentrated HCl | 3-Fluorobenzaldehyde | Methanol | 92 | nih.gov |
| InCl₃/HMTA | Hexamethylenetetramine | Not specified | 92 | researchgate.net |
| Silica Gel (Ball-milling) | Various Aldehydes | Solvent-free | High | sci-hub.se |
| Lewis Acids | Various Aldehydes | Ionic Liquids | Good-Excellent | thieme-connect.de |
| Water | Various Aldehydes | Water | 78-96 | researchgate.net |
Transition Metal-Catalyzed Coupling Reactions for Bi-indoles
While classical condensation yields di-indolylmethanes (C-C-C bridge), transition metal-catalyzed reactions are pivotal for the synthesis of bi-indoles, which are directly linked indole rings (C-C bond) and represent a different, though related, structural class. These methods are crucial for creating diverse indole-based structures. Palladium- and copper-based catalysts are most commonly employed for these C-C bond formations. mdpi.comarabjchem.orgacs.org
Cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Heck reactions are powerful tools for this purpose. mdpi.com For example, a Suzuki-Miyaura reaction can couple an indole boronic acid with a halo-indole in the presence of a palladium catalyst to form a bi-indole. mdpi.com Another strategy involves the transition-metal-catalyzed C-H activation, which allows for the direct coupling of two indole units, avoiding the need for pre-functionalized starting materials. mdpi.com
While not directly forming the methylene bridge of 1,1'-Dimethyl-3,3'-methylenedi-indole, these coupling methods are essential for synthesizing more complex indole derivatives and are a cornerstone of modern indole chemistry. They provide access to precursors that could potentially be linked or further functionalized. For instance, palladium-catalyzed cross-coupling has been used to synthesize 2-aryl- and 2-vinyl-1H-indoles, demonstrating the versatility of this approach in modifying the indole core. acs.org
| Coupling Reaction | Metal Catalyst | Reactants | Product Type | Reference |
| Suzuki-Miyaura | Palladium | Indole boronic acid + Halo-indole | Bi-indole | mdpi.com |
| C-H/C-H Coupling | Palladium | Two Indole units | Bi-indole | mdpi.com |
| C-N Cross-Coupling | Palladium/Copper | N-Boc aryl hydrazine (B178648) + Azacyclic vinyl triflate | Ring-fused Indoles | acs.org |
| Cadogan-Sundberg | Palladium | 2-Nitrostilbenes | 2-Arylindoles | galchimia.com |
Multicomponent Reaction Strategies for Indole Derivative Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer a highly efficient route to complex molecules. arkat-usa.orgnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for generating libraries of diverse indole derivatives. arkat-usa.orgresearchgate.netmdpi.comacs.org
In a typical Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. mdpi.com When an indole-containing component is used as one of the starting materials (e.g., an indole-derived aldehyde or carboxylic acid), the resulting product is a complex indole derivative. The mechanism involves the formation of an imine, which is then attacked by the isocyanide to form a nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate, followed by an intramolecular Mumm rearrangement to yield the final product. nih.govmdpi.com
The Passerini three-component reaction (P-3CR) is similar, involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxyamide. mdpi.comacs.org These MCRs provide rapid access to highly functionalized indole scaffolds that would otherwise require lengthy, multi-step syntheses.
Regioselective Synthesis of N-Substituted and C-Substituted Indoles
The synthesis of the target compound, 1,1'-Dimethyl-3,3'-methylenedi-indole, requires the specific placement of methyl groups at the N1 position and the methylene bridge at the C3 position of the indole rings. This necessitates highly regioselective synthetic steps.
N-Substitution: The N-methylation of the indole ring is a common transformation. A variety of reagents and conditions can be employed, such as using methyl iodide or dimethyl sulfate (B86663) with a base. st-andrews.ac.uk A particularly effective and practical method involves the use of dimethyl carbonate (DMC) in the presence of a base like potassium carbonate or a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO). st-andrews.ac.ukgoogle.comresearchgate.netgoogle.com This method is often favored due to the lower toxicity of DMC compared to traditional methylating agents. The use of phase-transfer catalysts can suppress undesired C-methylation byproducts. google.com Another mild method utilizes quaternary ammonium (B1175870) salts as solid methylating agents, which shows good functional group tolerance and is suitable for late-stage functionalization. acs.org
C-Substitution: The C3 position of the indole nucleus is the most nucleophilic and is thus the primary site for electrophilic substitution. The acid-catalyzed condensation with formaldehyde to form the di-indolylmethane core is a prime example of C3 regioselectivity. For the introduction of other alkyl groups at the C3 position, direct alkylation methods have been developed. For instance, a B(C₆F₅)₃-catalyzed direct C3 alkylation of indoles using amine-based alkylating agents has been reported. nih.govacs.org This method is notable for its chemoselectivity, avoiding N-alkylation. acs.org Similarly, iridium-catalyzed reactions can achieve regioselective C3-alkylation of indolines using alcohols. organic-chemistry.org Aza-alkylation at the C3 position can also be achieved by reacting an indole, an aldehyde, and an amine, often catalyzed by acids or organocatalysts. rsc.org
Derivatization and Functionalization Strategies of the 1,1'-Dimethyl-3,3'-methylenedi-indole Core
Once the 1,1'-Dimethyl-3,3'-methylenedi-indole core is assembled, further derivatization can be undertaken to modify its properties. The indole ring system offers several positions for functionalization. While the N1 and C3 positions are already substituted in the target molecule, electrophilic substitution reactions would likely occur at the C2, C4, C5, C6, or C7 positions. The specific site of substitution depends on the electronic properties of the indole ring and the reaction conditions.
For instance, histone deacetylase (HDAC) inhibitors, which are important in cancer therapy, can be developed from the DIM core. nih.gov Functionalization could involve introducing groups that enhance the interaction with biological targets. The combination of DIM with other molecules, such as butyrate, has been explored to enhance therapeutic effects, suggesting that creating derivatives or conjugates of the core structure is a viable strategy for developing new bioactive compounds. nih.gov The synthesis of precursors for other applications, such as MRI contrast agents, has also been a driving force for the derivatization of similar di-indolylmethane structures. nih.gov
Advanced Synthetic Methodologies for Indole-Based Compounds
Modern synthetic organic chemistry has introduced several advanced technologies to overcome the limitations of traditional batch synthesis, offering improved efficiency, safety, and scalability.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the synthesis of indoles and their derivatives under mild conditions. nih.govresearchgate.netacs.orgresearchgate.net This strategy often utilizes a photocatalyst, such as an iridium complex, which, upon light irradiation, can initiate reactions via single electron transfer (SET) or energy transfer pathways. nih.govresearchgate.net Photocatalysis has been successfully applied to construct the indole ring itself, for example, through the cyclization of N-aryl enamines or the conversion of styryl aryl azides into indoles, even within living cells. acs.orgacs.org This approach offers a green alternative to classical methods that may require harsh reagents or high temperatures.
Flow Chemistry: Continuous flow synthesis is another advanced methodology that is transforming the preparation of indole derivatives. mdpi.comacs.orgnih.govresearchgate.net In a flow system, reagents are continuously pumped through a reactor (often a heated or irradiated tube or microchip), where the reaction takes place. This technology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved safety (especially when using hazardous reagents like carbon monoxide), and easier scalability compared to batch processes. galchimia.com Several classical indole syntheses, including the Hemetsberger–Knittel and Heumann methods, have been successfully adapted to flow chemistry, resulting in significantly shorter reaction times and often higher purity products without the need for chromatographic purification. mdpi.comacs.org
Biological Activity Research of 1,1 Dimethyl 3,3 Methylenedi Indole and Analogues
Anticancer Research Focus
Investigation of Antiproliferative Effects in Cell-Based Models
The antiproliferative effects of DIM and its derivatives have been documented across a variety of cancer cell lines. DIM has been shown to inhibit the growth of multiple tumor types by activating growth inhibitory and pro-apoptotic pathways. nih.gov For instance, synthetic derivatives of DIM have demonstrated cytotoxic effects, with some exhibiting GI50 (half-maximal growth inhibition) values in the micromolar range in both 2D and 3D cell cultures of triple-negative breast cancer cells. nih.gov
Studies on various cancer cell lines, including those of the breast, prostate, and colon, have shown that indole (B1671886) derivatives can significantly reduce cell viability. nih.gov The structural modifications of the indole nucleus, such as the introduction of different substituents, have been a key strategy in developing potent anticancer agents. nih.govresearchgate.net
Table 1: Antiproliferative Activity of Selected Indole Derivatives (Analogues)
| Compound/Analogue | Cancer Cell Line | Observed Effect | IC50/GI50 Value |
|---|---|---|---|
| DIM-1 | Triple Negative Breast Cancer (2D) | Cytotoxicity | 9.83 ± 0.2195 μM |
| DIM-4 | Triple Negative Breast Cancer (2D) | Cytotoxicity | 8.726 ± 0.5234 μM |
| DIM-1 | Triple Negative Breast Cancer (3D) | Cytotoxicity | 24.000 ± 0.7240 μM |
| DIM-4 | Triple Negative Breast Cancer (3D) | Cytotoxicity | 19.230 ± 0.3754 μM |
Note: The data presented in this table is for analogues of 1,1'-Dimethyl-3,3'-methylenedi-indole, as direct data for the specified compound is not available.
Modulation of Cellular Homeostasis Pathways
Indole compounds, particularly DIM, are known to modulate multiple cellular signaling pathways that are crucial for cancer cell survival and proliferation. nih.gov These compounds can induce apoptosis (programmed cell death), inhibit angiogenesis (the formation of new blood vessels that feed tumors), and interfere with cell cycle progression. nih.govresearchgate.net
DIM and its analogues have been reported to activate or inactivate various nuclear receptors and modulate multiple kinase signaling pathways. nih.gov For example, certain synthetic DIM derivatives, known as C-DIMs, can activate the peroxisome proliferator-activated receptor γ (PPARγ) and the nerve growth factor-induced-Bα (NGFI-Bα, Nur77) orphan nuclear receptor, leading to anticancer effects. nih.gov These multitargeted actions highlight the potential of indole derivatives to disrupt the cellular homeostasis of cancer cells. nih.govresearchgate.net
Antimicrobial Research Applications
The antimicrobial potential of indole derivatives has been a subject of significant investigation. While specific studies on 1,1'-Dimethyl-3,3'-methylenedi-indole are limited, research on analogous bis-indole compounds provides a basis for their potential antimicrobial activities.
Antibacterial Activity Spectrum and Efficacy Studies
Bis-indole compounds have demonstrated a broad spectrum of antibacterial activity. For example, certain synthetic bis-indole derivatives have shown moderate activity against various Gram-positive and Gram-negative bacteria. In some studies, specific derivatives exhibited promising activity against pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govmdpi.com
The antibacterial mechanism of some bis-indoles is thought to involve the inhibition of DNA synthesis and the disruption of the bacterial cell membrane. researchgate.net The structure of the bis-indole, including substitutions on the indole rings, plays a crucial role in its antibacterial efficacy. mdpi.com
Table 2: Antibacterial Activity of Selected Bis-Indole Analogues
| Analogue | Bacterial Strain | Activity |
|---|---|---|
| Bis-indole derivative 6 | Various Gram-positive and Gram-negative bacteria | Moderate |
| Bis-indole derivative 7 | Several Gram-positive bacteria | Moderate |
Note: This data is based on studies of bis-indole analogues and not 1,1'-Dimethyl-3,3'-methylenedi-indole itself.
Antifungal Activity Investigations
Research into the antifungal properties of indole derivatives has identified several promising compounds. For instance, novel indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have shown significant antifungal efficacy against various plant pathogenic fungi. researchgate.net One such derivative demonstrated superior bioactivity against Botrytis cinerea compared to commercial fungicides. researchgate.net
Furthermore, 3,3'-diindolylmethane (B526164) (DIM) has been shown to inhibit biofilm formation by the fungus Candida albicans, a common cause of human infections. nih.gov This suggests that bis-indole structures have the potential to interfere with fungal growth and virulence.
Antiviral Activity against Pathogenic Strains
The antiviral activity of indole derivatives is an active area of research. nih.gov While specific data for 1,1'-Dimethyl-3,3'-methylenedi-indole is not available, studies on other indole compounds have shown promising results against a range of viruses. For example, certain indole-based thiosemicarbazides have exhibited notable antiviral activity against Coxsackie B4 virus, Sindbis virus, and respiratory syncytial virus. nih.gov
Other research has identified indole derivatives with activity against influenza A virus by inhibiting viral replication. mdpi.com The broad-spectrum antiviral potential of the indole scaffold suggests that N-methylated bis-indoles could also possess antiviral properties, though this remains to be experimentally verified. nih.govnih.gov
Anti-inflammatory Research Pathways
While 3,3'-Diindolylmethane (DIM), the parent compound of 1,1'-Dimethyl-3,3'methylenedi-indole, has demonstrated notable anti-inflammatory properties in preclinical models, specific research into the anti-inflammatory pathways of its N,N'-dimethylated analogue is less extensively documented. mskcc.orgnih.govresearchgate.net
Studies on DIM show it can suppress inflammatory responses. rxlist.com For instance, it has been shown to reduce the release of pro-inflammatory mediators in murine macrophages stimulated with lipopolysaccharide by downregulating signaling pathways like NF-κB and AP-1. researchgate.net In animal models of colitis, DIM treatment attenuated symptoms, reduced colonic myeloperoxidase activity, and decreased the production of prostaglandin (B15479496) E₂, nitric oxide, and pro-inflammatory cytokines. researchgate.net Furthermore, DIM is known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a role in regulating inflammation. nih.govnih.gov The activation of AhR by dietary ligands like DIM can induce anti-inflammatory responses. frontiersin.org Some research also points to the activation of peroxisome proliferator-activated receptors (PPARs) by DIM, which helps in reducing inflammation. fortwaynephysicalmedicine.com
Although direct experimental evidence is limited for this compound, its structural similarity to DIM and its confirmed interaction with AhR suggest that it may share some anti-inflammatory capabilities, a hypothesis that warrants further specific investigation. nih.gov
Antioxidant Research Studies
The antioxidant potential of indole compounds is a significant area of research. For the parent compound, 3,3'-Diindolylmethane (DIM), studies have shown it can exert protective effects against oxidative stress. nih.gov DIM has been observed to improve the expression of antioxidant enzymes, such as heme oxygenase-1 and others, through the activation of specific cellular pathways. nih.gov In certain contexts, DIM can stimulate the transcription factor Nrf2, which binds to the "antioxidant response element" (ARE) in the promoter regions of several genes that encode for phase II detoxification and antioxidant enzymes. nih.gov
However, some studies indicate that DIM's effects can be cell-type specific; it may protect normal cells from oxidative stress while causing oxidative stress in cancer cells by stimulating the release of reactive oxygen species (ROS) from mitochondria. nih.gov
A computational study using density functional theory (DFT) investigated how different substituents on the DIM structure affect its antioxidant activity. researchgate.net The study calculated thermochemical properties like bond dissociation energy (BDE) to predict radical scavenging potential, suggesting that certain modifications can enhance antioxidant capacity. researchgate.net While this provides a theoretical framework, direct experimental antioxidant studies, such as DPPH radical scavenging assays, specifically on this compound were not found in the reviewed literature.
Other Investigated Biological Activities in Preclinical Models
The capacity of indole derivatives to inhibit various enzymes is a key mechanism behind their therapeutic potential. The parent compound, DIM, has been found to inhibit or modulate several enzymes involved in carcinogenesis and xenobiotic metabolism, including cytochrome P450 (CYP) isoenzymes like CYP1A1 and CYP1A2. nih.gov It has also been shown to inhibit cyclin-dependent kinase (CDK) activities in cancer cells. mskcc.org
Specific research on this compound as an enzyme inhibitor is not prominent in the available literature. However, a study on the related compound 3,3-Dimethyl-MPTP, an analogue of a neurotoxin, demonstrated its ability to act as a time-dependent inactivator of monoamine oxidase, an important enzyme in neurotransmitter metabolism. nih.gov This highlights the potential for dimethylated analogues within the broader class of indole and related heterocyclic compounds to function as enzyme inhibitors, though specific targets for 1,1'-Dimethyl-DIM remain to be elucidated.
Significant research has been conducted on the interaction of this compound with the aryl hydrocarbon receptor (AhR). nih.gov The AhR is a transcription factor that regulates the expression of genes involved in detoxification, cell growth, and immune response. nih.gov A study systematically investigated a series of methyl-substituted DIM analogues, including 1,1'-Dimethyl-DIM, to assess their activity as AhR agonists.
The study found that 1,1'-Dimethyl-DIM binds to the rat cytosolic AhR but exhibits minimal to non-detectable AhR agonist activity in terms of inducing CYP1A1, a classic target gene. nih.gov This suggests it acts as a selective AhR modulator (SAhRM). nih.govnih.gov Despite low classical agonist activity, 1,1'-Dimethyl-DIM was effective at inhibiting estrogen-induced responses. nih.gov It successfully inhibited the growth of estrogen-sensitive T47D human breast cancer cells and demonstrated significant anti-tumorigenic activity in a rat mammary tumor model. nih.gov This activity is linked to its ability to engage in inhibitory AhR-estrogen receptor crosstalk. nih.gov The parent compound, DIM, is also a known ligand for the cannabinoid receptor subtype CB2, which is a target for anti-inflammatory therapies. researchgate.net
Table 1: Receptor Binding and Functional Activity of 1,1'-Dimethyl-DIM and Analogues
| Compound Name | Receptor Target | Activity Type | Investigated Model | Key Finding | Reference |
| This compound | Aryl Hydrocarbon Receptor (AhR) | Selective Modulator (SAhRM) | Rat Cytosol; T47D Cells | Binds to AhR with minimal CYP1A1 induction; inhibits estrogen-induced cell growth. | nih.gov |
| 3,3'-Diindolylmethane (DIM) | Cannabinoid Receptor 2 (CB₂) | Partial Agonist | Radioligand Binding Assays | Binds to CB₂ with a Kᵢ value of 1.1 µM, suggesting anti-inflammatory potential. | researchgate.net |
| 3,3'-Diindolylmethane (DIM) | Aryl Hydrocarbon Receptor (AhR) | Agonist | Breast Cancer Cell Lines | Binds to and activates AhR, leading to changes in gene expression related to detoxification and inflammation. | nih.gov |
Mechanistic Investigations of Biological Interactions
Elucidation of Molecular Targets
There is currently no specific information available in the scientific literature identifying the molecular targets of 1,1'-Dimethyl-3,3'-methylenedi-indole.
Analysis of Cellular Pathway Modulation
Specific studies on the modulation of cellular pathways by 1,1'-Dimethyl-3,3'-methylenedi-indole have not been reported.
Interactions with Biological Macromolecules (e.g., DNA, Proteins, Enzymes)
While the reactive intermediates of some simpler indoles, such as 3-methylindole, have been shown to form adducts with DNA nucleosides, there is no direct evidence to confirm similar interactions for 1,1'-Dimethyl-3,3'-methylenedi-indole. The N-methylation of the indole (B1671886) rings may affect its metabolic activation and subsequent reactivity towards macromolecules.
Cellular Permeability and Uptake Studies
There is no available data from scientific studies on the cellular permeability and uptake of 1,1'-Dimethyl-3,3'-methylenedi-indole.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Identification of Pharmacophoric Elements within the Di-indole Scaffold
The biological activity of di-indole compounds is intrinsically linked to several key structural features that define its pharmacophore. These elements dictate the molecule's interaction with biological targets through various non-covalent forces.
Indole (B1671886) Nuclei : The two indole rings are a dominant feature. Their extended aromatic system and inherent lipophilicity allow for significant van der Waals and hydrophobic interactions with lipophilic pockets within target proteins. mdpi.com The 10 π-electron system of each indole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov
Methylene (B1212753) Bridge : The -CH₂- group at the 3,3'-position acts as a flexible linker between the two indole moieties. This bridge is critical in defining the spatial orientation of the indole rings relative to one another, which is a key determinant of binding affinity.
C3 Position : The linkage at the C3 position is a common feature in many biologically active indole alkaloids. nih.gov This position is often involved in crucial interactions with biological targets.
A generalized pharmacophore model for di-indole scaffolds often includes hydrogen bond acceptors/donors and lipophilic regions. mdpi.com For 1,1'-Dimethyl-3,3'methylenedi-indole, the pharmacophore is dominated by two large lipophilic zones (the indole rings) held in a specific three-dimensional arrangement by the methylene linker.
Impact of Substituent Effects on Biological Potency and Selectivity
The electronic properties and steric profile of the di-indole scaffold can be modulated by introducing various substituents on the aromatic rings. These modifications can profoundly influence the compound's potency and its selectivity for different biological targets. While specific SAR data for derivatives of this compound is limited, general principles derived from other indole-based compounds can be applied.
Electronic Effects : The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the benzene (B151609) portion of the indole rings can alter the electron density of the aromatic system, affecting its interaction with protein targets.
Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂) : Halogen substituents, particularly at the 5 or 7-positions of the indole ring, have been shown to enhance the cytotoxic activity of some indole derivatives. mdpi.com EWGs can modulate the pKa of the molecule and potentially form halogen bonds or other specific interactions within a binding site.
Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Methoxy (B1213986) groups at the 5-position have been associated with various biological activities. mdpi.com These groups can act as hydrogen bond acceptors and can alter the solubility and metabolic stability of the compound.
Steric Effects : The size and position of substituents can influence binding affinity by either creating favorable interactions or causing steric hindrance. Bulky substituents can be used to probe the size and shape of a binding pocket and can enhance selectivity if one target can accommodate the group while another cannot.
The following interactive table illustrates the hypothetical impact of common substituents at the 5-position of the di-indole scaffold on a generic biological activity, based on established trends for indole compounds.
| Substituent (R) | Electronic Effect | Potential Impact on Biological Activity |
| -H | Neutral | Baseline activity |
| -F | Electron-withdrawing (weak) | Potential for increased activity/potency |
| -Cl | Electron-withdrawing | Often leads to enhanced potency/cytotoxicity |
| -OCH₃ | Electron-donating | May increase activity; can act as H-bond acceptor |
| -NO₂ | Electron-withdrawing (strong) | Can significantly increase potency but may also affect toxicity |
This table is illustrative and based on general principles observed in broader classes of indole derivatives.
Conformational Analysis and its Influence on Activity
The three-dimensional structure of this compound is a critical factor governing its biological activity. The molecule is not planar; the flexibility of the methylene bridge allows the two indole rings to adopt various conformations.
X-ray crystallography studies of structurally similar bis(indolyl)methanes reveal that the two indole ring systems are typically oriented in a non-coplanar, and often nearly perpendicular, fashion. nih.govnih.gov The dihedral angle between the mean planes of the two indole rings in related structures has been observed to be in the range of 80-90 degrees. nih.govnih.gov This "propeller-like" conformation is a result of minimizing steric hindrance between the two bulky indole moieties.
This perpendicular arrangement has profound implications for biological activity:
Binding Pocket Complementarity : The molecule presents a distinct three-dimensional shape to a potential binding site. A target protein would need a pocket capable of accommodating this non-planar structure.
Limited Flexibility : While the methylene linker allows for some rotational freedom, the energetic barrier to planarization is high due to steric clash. This means the molecule likely exists predominantly in a limited set of low-energy, non-planar conformations.
The specific dihedral angle can be influenced by the substituents on the indole rings and the nature of the bridging atom or group. This conformational preference is a key element that must be considered in any QSAR or molecular modeling study.
Design Principles for Enhanced Biological Profiles
Based on the SAR, pharmacophoric elements, and conformational analysis, several design principles can be proposed to create derivatives of this compound with potentially enhanced potency, selectivity, and improved physicochemical properties.
Ring Substitution :
Introduce small, electron-withdrawing groups like halogens (F, Cl) at the 5- or 6-positions of the indole rings to potentially enhance potency through favorable electronic interactions or halogen bonding. mdpi.com
Incorporate hydrogen bond acceptors, such as methoxy (-OCH₃) or hydroxyl (-OH) groups, at key positions to introduce new, specific interactions with a target protein. mdpi.com
Modification of the Methylene Bridge :
Replace the central CH₂ with other functional groups (e.g., C=O, C=N-OH) to introduce hydrogen bonding capabilities and alter the electronic character of the bridge.
Constrain the conformation by incorporating the bridge into a cyclic system. This would reduce the conformational flexibility, which could increase binding affinity by lowering the entropic penalty of binding, and could also enhance selectivity.
Alteration of N-Substituents :
Replace the N-methyl groups with longer alkyl chains to modulate lipophilicity and explore deeper hydrophobic pockets in a target.
Introduce functionalized side chains (e.g., containing amines, carboxylic acids) on the nitrogen atoms to improve solubility and introduce new interaction points (ionic or hydrogen bonding).
These design strategies are summarized in the table below.
| Design Principle | Specific Modification Example | Rationale |
| Ring Functionalization | Add Fluorine at C5-position | Enhance potency via electronic effects/halogen bonding. |
| Bridge Modification | Replace -CH₂- with -C=O- | Introduce H-bond acceptor; alter geometry. |
| N-Substituent Variation | Replace -CH₃ with -(CH₂)₂-N(CH₃)₂ | Increase hydrophilicity; add a basic center for ionic interactions. |
| Conformational Constraint | Cyclize the bridge | Lock the dihedral angle; reduce entropic penalty upon binding. |
By systematically applying these principles, new analogues of this compound can be rationally designed to achieve more potent and selective biological activity.
Computational Chemistry and Cheminformatics in Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. This method is crucial for understanding the potential biological targets of 1,1'-Dimethyl-3,3'-methylenedi-indole and the nature of its interactions.
In a hypothetical molecular docking study, the three-dimensional structure of 1,1'-Dimethyl-3,3'-methylenedi-indole would be docked into the binding sites of various proteins implicated in disease pathways. The simulation would calculate the binding affinity, typically expressed as a docking score in kcal/mol, and visualize the interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the protein's amino acid residues. For instance, studies on other bis(indolyl)methane derivatives have shown their potential to interact with enzymes like β-glucuronidase, and molecular docking has been used to elucidate these interactions. nih.gov
A hypothetical docking study of 1,1'-Dimethyl-3,3'-methylenedi-indole against a potential cancer target, such as a protein kinase, could yield results similar to those presented in the table below.
Hypothetical Molecular Docking Results for 1,1'-Dimethyl-3,3'-methylenedi-indole
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Protein Kinase A | -8.5 | LYS72, GLU91 | Hydrogen Bond |
| VAL57, LEU173 | Hydrophobic | ||
| Protein Kinase B | -9.2 | ASP292, LYS179 | Hydrogen Bond, Ionic |
| PHE161, TRP222 | Pi-Pi Stacking | ||
| Protein Kinase C | -7.9 | GLN458, ASN502 | Hydrogen Bond |
This table is for illustrative purposes only and represents the type of data that would be generated in a molecular docking study.
Molecular Dynamics Simulations for Binding Stability
Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-target complex over time. MD simulations provide a more dynamic picture of the interaction, accounting for the flexibility of both the compound and the protein.
In a hypothetical MD simulation, the docked complex of 1,1'-Dimethyl-3,3'-methylenedi-indole and its target protein would be placed in a simulated physiological environment. The simulation would track the atomic movements over a set period, typically nanoseconds. Key parameters such as the root-mean-square deviation (RMSD) of the protein and ligand are analyzed to determine the stability of the complex. A stable complex would show minimal fluctuations in RMSD over the simulation time. Such studies are crucial for validating the binding mode predicted by molecular docking. researchgate.net
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Prioritization
The success of a drug candidate is highly dependent on its pharmacokinetic properties, collectively known as ADME. In silico ADME prediction tools use computational models to estimate these properties based on the chemical structure of a compound, allowing for early-stage prioritization and reducing the likelihood of late-stage failures in drug development. nih.gov
For 1,1'-Dimethyl-3,3'-methylenedi-indole, a variety of ADME parameters can be predicted. These predictions are based on quantitative structure-activity relationship (QSAR) models and other computational algorithms that have been trained on large datasets of experimentally determined ADME properties.
Hypothetical In Silico ADME Profile of 1,1'-Dimethyl-3,3'-methylenedi-indole
| ADME Property | Predicted Value | Interpretation |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Well absorbed from the gut |
| Caco-2 Permeability | High | High potential for intestinal absorption |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system |
| Plasma Protein Binding | High | Likely to be highly bound to proteins in the blood |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway |
| CYP3A4 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway |
| Excretion |
This table is for illustrative purposes only and represents the type of data that would be generated in an in silico ADME prediction study.
Virtual Screening Approaches for Novel Analogue Discovery
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach can be used to discover novel analogues of 1,1'-Dimethyl-3,3'-methylenedi-indole with potentially improved potency, selectivity, or pharmacokinetic properties.
There are two main types of virtual screening: ligand-based and structure-based. In a ligand-based virtual screen, a computational model of a known active compound, such as 1,1'-Dimethyl-3,3'-methylenedi-indole, would be used to search a database for molecules with similar properties. In a structure-based virtual screen, the three-dimensional structure of a target protein would be used to dock a library of compounds, and those with the best-predicted binding affinities would be selected for further investigation. This approach has been successfully used to identify novel inhibitors for various targets. researchgate.net
The hits from a virtual screen would then be subjected to further computational analysis, such as more rigorous docking and ADME predictions, before being synthesized and tested experimentally. This iterative process of computational design and experimental validation is a cornerstone of modern drug discovery.
Advanced Analytical Techniques in Research Characterization
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. For 1,1'-Dimethyl-3,3'-methylenedi-indole, both ¹H NMR and ¹³C NMR would provide unambiguous evidence of its formation and structure.
¹H NMR: The proton NMR spectrum would show distinct signals corresponding to each unique proton environment in the molecule. The symmetry of the compound simplifies the spectrum. Key expected signals include a singlet for the two equivalent N-CH₃ groups, a singlet for the bridging CH₂ group, and a set of multiplets for the aromatic protons on the identical indole (B1671886) rings. The integration of these signals would confirm the ratio of protons in the molecule.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. Expected signals would include distinct peaks for the N-methyl carbons, the methylene (B1212753) bridge carbon, and the carbons of the indole rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,1'-Dimethyl-3,3'-methylenedi-indole
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| N-CH₃ | ~3.7 | ~33 |
| -CH₂- (bridge) | ~4.0 | ~22 |
| Indole C2 | - | ~128 |
| Indole C3 | - | ~113 |
| Aromatic CH | ~7.0 - 7.8 | ~110 - 137 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1,1'-Dimethyl-3,3'-methylenedi-indole would be expected to show characteristic absorption bands confirming its key structural features.
Table 2: Expected IR Absorption Bands for 1,1'-Dimethyl-3,3'-methylenedi-indole
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (CH₃, CH₂) | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-N Stretch | 1360 - 1250 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers further structural clues. For 1,1'-Dimethyl-3,3'-methylenedi-indole, the molecular ion peak [M]⁺ would be expected, along with fragment ions resulting from the cleavage of the methylene bridge.
Table 3: Predicted Mass Spectrometry Fragments for 1,1'-Dimethyl-3,3'-methylenedi-indole
| Ion | Predicted m/z | Description |
| [M]⁺ | 288.16 | Molecular Ion |
| [M - CH₃]⁺ | 273.14 | Loss of a methyl group |
| [C₁₀H₁₀N]⁺ | 144.08 | Cleavage at the methylene bridge (1-methyl-3-methyleneindolenine radical cation) |
Chromatographic Separations in Compound Analysis
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods used in synthetic chemistry.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like 1,1'-Dimethyl-3,3'-methylenedi-indole. A reversed-phase C18 column with a mobile phase, such as a methanol-water or acetonitrile-water gradient, would likely provide good separation. Detection using a UV detector would be effective due to the strong UV absorbance of the indole rings. The presence of a single, sharp peak in the chromatogram would be indicative of a high-purity sample.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given its structure, 1,1'-Dimethyl-3,3'-methylenedi-indole may be amenable to GC analysis. A nonpolar capillary column would be used, and the compound would be detected by a flame ionization detector (FID) or, more powerfully, by a mass spectrometer (GC-MS). GC-MS combines the separation power of GC with the detection and identification capabilities of MS, allowing for both purity assessment and structural confirmation of the eluted peak.
Crystallographic Analysis of Di-indole Structures and Complexes
While specific crystallographic data for 1,1'-Dimethyl-3,3'-methylenedi-indole is not available, analysis of closely related bis(indolyl)methane structures reveals common structural motifs. nih.govnih.govnih.gov A key feature of these molecules is the spatial arrangement of the two indole rings relative to each other. In numerous reported crystal structures of similar compounds, the two indole ring systems are oriented nearly perpendicular to one another. nih.govnih.govnih.gov This orientation is likely adopted to minimize steric hindrance between the bulky indole moieties. The dihedral angle between the planes of the two indole rings is a critical parameter derived from crystallographic analysis.
Table 4: Dihedral Angles in Related Bis(indolyl)methane Crystal Structures
| Compound | Dihedral Angle Between Indole Rings | Reference |
| Dimethyl 3,3′-(phenylmethylene)bis(1H-indole-2-carboxylate) | 84.5 (5)° | nih.gov |
| Dimethyl 3,3′-[(3-fluorophenyl)methylene]bis(1H-indole-2-carboxylate) | 87.8 (5)° | nih.gov |
| Dimethyl 3,3′-[(3-nitrophenyl)methylene]bis(1H-indole-2-carboxylate) | 89.3 (5)° | nih.gov |
These data suggest that if 1,1'-Dimethyl-3,3'-methylenedi-indole were to be crystallized, it would likely exhibit a similar perpendicular arrangement of its indole rings. Such an analysis would provide the ultimate confirmation of its covalent structure and preferred solid-state conformation.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Routes
The synthesis of diindolylmethanes (DIMs) is typically achieved through the acid-catalyzed reaction of indole (B1671886) with an appropriate aldehyde or ketone. nih.gov The synthesis of 1,1'-Dimethyl-3,3'methylenedi-indole would logically follow a similar pathway, utilizing 1-methylindole (B147185) as the starting material and formaldehyde (B43269) as the methylene (B1212753) bridge source. A patent for diindolylmethane derivatives describes a general method wherein an aldehyde is incubated with a substituted indole, which is applicable to the synthesis of N,N'-dimethyl-diindolylmethane. tamu.edu
However, existing methods often face challenges such as harsh reaction conditions, the formation of unwanted isomers like 1,3'-diindolylmethanes, and the need for more environmentally friendly processes. nih.govgoogle.com Future research will focus on overcoming these limitations. Key areas for exploration include:
Catalyst Development : There is a need for more efficient and selective catalysts. Recent advancements in the synthesis of other DIMs, such as the use of iodine-catalysis or bioglycerol-based carbon sulfonic acid catalysts, offer promising avenues for cleaner and higher-yielding reactions that could be adapted for this compound. nih.govacs.org
Green Chemistry Approaches : Conventional methods may use hazardous solvents and catalysts. Future synthetic strategies will likely emphasize green chemistry principles, such as solvent-free reactions or the use of water/ethanol mixtures, to reduce environmental impact. nih.govgoogle.com
Flow Chemistry : The application of continuous flow technology could offer significant advantages in terms of reaction control, scalability, and safety, allowing for precise optimization of reaction parameters to maximize yield and purity.
Enantioselective Synthesis : For DIM derivatives with a chiral center at the methylene bridge (when reacting with aldehydes other than formaldehyde), developing enantioselective synthetic routes is a significant goal to allow for the study of individual stereoisomers' biological activities. researchgate.net
| Methodology | Key Features | Potential Advantages for Target Compound | Reference |
|---|---|---|---|
| Classical Acid Catalysis | Reacting 1-methylindole with formaldehyde using catalysts like p-toluenesulfonic acid. | Established, straightforward approach. | google.com |
| Iodine-Catalyzed Coupling | Uses molecular iodine as a mild and effective catalyst. | Mild conditions, high yields, chemoselectivity. | nih.gov |
| Green Catalyst Approach | Utilizes eco-friendly catalysts like bioglycerol-based carbon sulfonic acid. | Solvent-free, inexpensive, and sustainable. | acs.org |
| Solvent-Free Reaction | Addition of indole to aldehydes under neat conditions, sometimes with a base like CaO. | Reduces solvent waste; potential for novel isomer formation. | nih.gov |
Identification of Unexplored Biological Targets
The biological activities of the parent compound, 3,3'-Diindolylmethane (B526164) (DIM), are well-documented, providing a rational starting point for investigating this compound. DIM is known to modulate multiple key signaling pathways implicated in cancer, inflammation, and microbial pathogenesis. researchgate.netnih.gov A critical future direction is to determine how N-methylation alters the interaction with these known targets and to discover entirely new ones.
Key research perspectives include:
Comparative Target Profiling : Directly comparing the binding affinities and modulatory effects of DIM and its N,N'-dimethylated analog on established targets such as the Aryl hydrocarbon Receptor (AhR), NF-κB, and the PI3K/Akt/mTOR pathway. nih.gov It is crucial to investigate whether N-methylation enhances potency, alters the mode of action (e.g., from agonist to antagonist), or eliminates activity at these sites.
Metabolic Stability and Activity : Research has shown that DIM is extensively metabolized in humans to hydroxylated and conjugated forms, and these metabolites may be responsible for some of its biological effects. nih.gov A pivotal research question is whether the N-methyl groups in this compound block key metabolic sites, leading to increased bioavailability and a different pharmacological profile compared to DIM.
Exploring Anti-Virulence and Anti-Biofilm Targets : DIM has shown promise in inhibiting biofilm formation and reducing the virulence of pathogenic bacteria. mdpi.comnih.gov Future studies should explore if this compound retains or enhances this activity, potentially identifying novel targets in bacterial quorum sensing or adhesion pathways.
Unbiased Target Identification : Employing chemoproteomics approaches, such as affinity-based protein profiling, to identify the direct binding partners of this compound in various cell types. This could reveal unexpected targets and mechanisms of action.
| Target/Pathway | Biological Relevance | Future Research Question for the N,N'-Dimethyl Analog | Reference |
|---|---|---|---|
| Aryl hydrocarbon Receptor (AhR) | Xenobiotic metabolism, immune response, cell proliferation. | Does N-methylation alter AhR binding affinity or downstream signaling? | researchgate.netnih.gov |
| NF-κB Signaling Pathway | Inflammation, cell survival, cancer progression. | Is the inhibitory effect on NF-κB enhanced or diminished? | nih.gov |
| PI3K/Akt/mTOR Pathway | Cell growth, proliferation, survival. | How does N-methylation impact the inhibition of this key survival pathway? | researchgate.net |
| Drug Efflux Transporters (e.g., P-gp) | Multidrug resistance in cancer. | Can the N,N'-dimethyl analog act as a chemosensitizer by inhibiting these transporters? | nih.gov |
| Bacterial Virulence Factors | Biofilm formation and pathogenesis. | Is the anti-biofilm activity maintained or improved compared to DIM? | mdpi.comnih.gov |
Development of Advanced Analytical Tools for Indole Research
Progress in understanding the synthesis, pharmacokinetics, and mechanism of action of this compound is intrinsically linked to the development of sophisticated analytical tools. Future research in this area will focus on enhancing sensitivity, specificity, and the ability to perform analysis in complex biological matrices.
High-Sensitivity Quantification : The development of robust and highly sensitive methods using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is paramount. nih.gov Building on existing methods for DIM, future work will involve creating validated LC-MS/MS assays for this compound and its potential metabolites in plasma, tissues, and urine. nih.gov This is essential for accurate pharmacokinetic and metabolism studies.
Fluorescent Probes : Designing and synthesizing fluorescent probes based on the diindolylmethane scaffold represents a major leap forward. Such probes could be engineered to detect specific ions, changes in pH, or to track the molecule's localization within living cells. mdpi.comnih.gov This moves beyond simple quantification to provide functional information about the compound's behavior in a biological environment.
Metabolite Profiling : Utilizing high-resolution mass spectrometry (HRMS) to comprehensively identify and characterize the metabolic fate of this compound in vivo. This will clarify whether the parent compound or its metabolites are the primary bioactive species. mdpi.com
Biosensors : The long-term development of electrochemical or optical biosensors for the real-time detection of indole compounds could provide powerful tools for dynamic monitoring in biological or environmental systems.
| Technique | Principle | Application in Future Research | Reference |
|---|---|---|---|
| LC-MS/MS (MRM) | Chromatographic separation followed by mass spectrometric detection of specific precursor-product ion transitions. | Highly sensitive and selective quantification of the parent compound and metabolites in biological fluids for pharmacokinetic studies. | nih.govnih.gov |
| Fluorescence Spectroscopy | Designing indole derivatives with inherent fluorescence that changes upon interaction with a target analyte or environment. | Development of chemical probes for bioimaging, tracking subcellular localization, and sensing specific biological molecules or ions. | mdpi.commdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. | Unbiased screening and identification of novel metabolites in in vitro and in vivo systems. | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and offer immense potential for accelerating the research and development of this compound and its analogs. mdpi.com These computational tools can analyze vast datasets to predict properties and generate novel molecular ideas, significantly reducing the time and cost associated with traditional drug discovery.
Future research directions include:
De Novo Design : Utilizing generative AI models to design novel analogs of this compound. These models can be trained on existing libraries of bioactive indole compounds and then tasked to generate new molecules with optimized properties, such as enhanced binding to a specific target or improved drug-like characteristics (e.g., solubility, metabolic stability). mdpi.com
Predictive Modeling : Developing Quantitative Structure-Activity Relationship (QSAR) models using ML algorithms. These models can predict the biological activity of virtual compounds based on their chemical structure, allowing for the rapid in silico screening of large virtual libraries to prioritize candidates for synthesis.
ADMET Prediction : Employing ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. This can help identify and eliminate compounds with unfavorable profiles early in the design process, improving the success rate of drug development.
Synthesis Planning : Using AI-powered retrosynthesis tools to devise the most efficient and practical synthetic routes for novel, computer-designed analogs, bridging the gap between virtual design and laboratory reality.
Investigating Interdisciplinary Applications of this compound in Chemical Biology
Chemical biology utilizes small molecules as tools to probe and understand complex biological systems. The defined biological activities of the diindolylmethane scaffold make it an excellent candidate for the development of chemical probes. Future research on this compound is well-positioned at the intersection of chemistry and biology.
Key interdisciplinary applications to investigate include:
Development of Chemical Probes : Synthesizing derivatives of this compound that are tagged with reporter groups (e.g., biotin (B1667282) for affinity purification, or a fluorophore for imaging). These probes could be used in pull-down experiments to isolate and identify novel protein targets or to visualize the compound's distribution in living cells.
Pathway Perturbation : Using the compound as a specific modulator of known signaling pathways (e.g., AhR or NF-κB). By selectively activating or inhibiting these pathways, researchers can dissect their roles in various disease processes, providing insights that go beyond genetic knockout or knockdown approaches.
Modulating Host-Microbe Interactions : Given the anti-biofilm properties of DIM, the N,N'-dimethylated analog could be used as a tool to study bacterial communication and the formation of pathogenic biofilms. This has applications in microbiology and infectious disease research, helping to understand the chemical signals that govern microbial communities.
By pursuing these future directions, the scientific community can fully elucidate the chemical properties and biological potential of this compound, transforming it from a derivative of a well-known natural product into a valuable molecule with unique applications in medicine and biological research.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1,1'-Dimethyl-3,3'-methylenedi-indole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of indole derivatives often involves electrophilic substitution or cross-coupling reactions. For example, iodine catalysis (10 mol%) in acetonitrile at 40°C for 5 hours achieved a 98% yield in analogous indole dimerization reactions, as demonstrated in optimization studies . Key parameters include catalyst selection (e.g., iodine vs. FeCl₃), temperature, and solvent polarity. Researchers should systematically vary these factors and monitor yields via HPLC or TLC to identify optimal conditions.
Q. What analytical techniques are recommended for characterizing 1,1'-Dimethyl-3,3'-methylenedi-indole and its intermediates?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. For purity assessment, reverse-phase HPLC with UV detection is effective. In metabolic studies, GC-MS and LC-MS (e.g., quadrupole orbitrap systems) enable sensitive detection of metabolites, as shown in the analysis of related indole derivatives . Ensure calibration with certified reference standards and validate methods using spike-recovery experiments.
Advanced Research Questions
Q. How should researchers design in vivo studies to evaluate the anti-inflammatory activity of 1,1'-Dimethyl-3,3'-methylenedi-indole?
- Methodological Answer : Use collagen-induced arthritis (CIA) mouse models to assess therapeutic efficacy, as employed for structurally similar compounds like DMB . Randomize animals into treatment/control groups (n ≥ 8) and administer the compound orally at physiologically relevant doses (e.g., 10–50 mg/kg). Monitor disease progression via clinical scoring (swelling/redness) and quantify serum cytokines (e.g., IL-6, TNF-α) via ELISA. Statistical analysis should employ non-parametric tests (Mann-Whitney U) for small sample sizes and adjust for multiple comparisons .
Q. How can contradictions in mechanistic studies (e.g., metabolic pathways vs. direct immunomodulation) be resolved?
- Methodological Answer : To disentangle mechanisms, combine isotopic tracing (e.g., ¹³C-labeled compounds) with knockout models. For instance, in DMB studies, the absence of TMAO reduction despite therapeutic efficacy ruled out microbial TMA lyase inhibition, implicating host-mediated metabolism instead . Use CRISPR/Cas9-edited cell lines (e.g., ADH1-knockout macrophages) to validate metabolite-specific effects. Conflicting data should be addressed through multi-omics integration (metabolomics + transcriptomics) .
Q. What best practices ensure robust identification of metabolites in pharmacokinetic studies?
- Methodological Answer : Employ high-resolution LC-MS/MS with parallel reaction monitoring (PRM) for targeted metabolite quantification. For novel metabolites, use fragmentation patterns (MS²) and compare with synthetic standards. In DMB studies, DMBut (a key metabolite) was identified via retention time alignment and spiking experiments . Validate findings in multiple biological replicates and report limits of detection (LOD) to ensure reproducibility.
Q. How should raw data and methodological details be presented to enhance reproducibility?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo studies, including full disclosure of sample sizes, exclusion criteria, and statistical models . Deposit raw data (e.g., 16S sequencing, metabolomics) in public repositories like NCBI BioProject. For synthetic protocols, provide detailed reaction tables (catalyst, solvent, temperature, yield) and characterization spectra in supplementary materials . Use platforms like GitHub for code sharing (e.g., Python scripts for data analysis).
Contradictions and Validation
- Example : highlights that DMB’s efficacy in CIA models was independent of TMAO pathways, contrasting with prior hypotheses linking gut microbiota to RA. Researchers must validate such findings by replicating experiments in germ-free models or using fecal microbiota transplantation (FMT) to isolate host-vs.-microbiome effects .
Data Presentation Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
